molecular formula C12H15Cl3N2O B3067206 1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea CAS No. 647824-99-5

1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea

Cat. No. B3067206
CAS RN: 647824-99-5
M. Wt: 309.6 g/mol
InChI Key: RMWAPYKLFIRCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea, also known as CPDU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and apoptosis. 1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. Moreover, 1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea has been shown to inhibit the activity of proteins involved in the regulation of cell growth and survival, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea has been shown to exhibit a wide range of biochemical and physiological effects. 1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. Moreover, 1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea has been shown to inhibit the activity of proteins involved in the regulation of cell growth and survival, which may contribute to its anti-tumor activity. In addition, 1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea has several advantages for lab experiments. 1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea is a synthetic compound that can be easily synthesized in high yield and purity. Moreover, 1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for research. However, there are also some limitations to the use of 1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea in lab experiments. 1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments. Moreover, the mechanism of action of 1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea is not fully understood, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea. One potential direction is the development of 1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea derivatives with improved pharmacokinetic properties and reduced toxicity. Another potential direction is the study of 1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea in combination with other drugs for the treatment of various diseases. Moreover, further studies are needed to elucidate the mechanism of action of 1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea and its potential therapeutic applications in various diseases.

Scientific Research Applications

1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-(5-chloropentyl)-3-(3,4-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl3N2O/c13-6-2-1-3-7-16-12(18)17-9-4-5-10(14)11(15)8-9/h4-5,8H,1-3,6-7H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWAPYKLFIRCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCCCCCl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380341
Record name 1-(5-chloropentyl)-3-(3,4-dichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloropentyl)-3-(3,4-dichlorophenyl)urea

CAS RN

647824-99-5
Record name 1-(5-chloropentyl)-3-(3,4-dichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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